3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one
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Overview
Description
- Starting material: 3,4-dimethoxybenzaldehyde
- Reagent: Grignard reagent
- Solvent: Diethyl ether
- Reaction conditions: Stirring at low temperature (-78°C) for 4 hours
Industrial Production Methods
In an industrial setting, the production of 3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one typically involves a multi-step process. One common method starts with the preparation of the indanone core, followed by the introduction of the chloroaniline and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Indanone Core
- Starting material: 2-bromo-1-indanone
- Reagent: Palladium catalyst
- Solvent: Tetrahydrofuran (THF)
- Reaction conditions: Reflux for 6 hours
Chemical Reactions Analysis
Types of Reactions
3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Sodium borohydride (NaBH₄) in methanol
Substitution: Chlorine (Cl₂) or nitric acid (HNO₃) in the presence of a catalyst
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key signaling molecules and the modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromoanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one
- 3-(4-fluoroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one
- 3-(4-methoxyanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one
Uniqueness
3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one is unique due to the presence of the chloroaniline group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUMSPDUSLBQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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